molecular formula C21H17ClF2N4O4S B11504215 Ethyl 2-[({7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-[({7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11504215
M. Wt: 494.9 g/mol
InChI Key: DUJMTRRIHBTSDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE: is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a complex structure with multiple functional groups, including a pyrazolo[1,5-a]pyrimidine core, a furan ring, and a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the furan and thiophene rings through various coupling reactions. Key steps may include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the furan ring: This step may involve a Suzuki coupling reaction.

    Attachment of the thiophene ring: This can be done through a Stille coupling reaction.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Use of high-purity reagents: .

    Optimization of temperature and pressure conditions: .

    Employment of catalysts to enhance reaction rates: .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Scientific Research Applications

ETHYL 2-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to the active site of an enzyme: Inhibiting its activity.

    Interacting with a receptor: Modulating its signaling pathways.

    Altering the structure of a protein: Affecting its function.

Comparison with Similar Compounds

ETHYL 2-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE: can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents.

    Furan-containing compounds: These compounds contain a furan ring and may have similar reactivity.

    Thiophene-containing compounds: These compounds contain a thiophene ring and may have similar properties.

The uniqueness of ETHYL 2-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

Properties

Molecular Formula

C21H17ClF2N4O4S

Molecular Weight

494.9 g/mol

IUPAC Name

ethyl 2-[[7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C21H17ClF2N4O4S/c1-4-31-20(30)17-10(2)11(3)33-19(17)26-18(29)13-9-16-25-12(14-6-5-7-32-14)8-15(21(22,23)24)28(16)27-13/h5-9H,4H2,1-3H3,(H,26,29)

InChI Key

DUJMTRRIHBTSDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.